molecular formula C8H8FNO2 B174974 2-Fluoro-1,3-dimethyl-5-nitrobenzene CAS No. 1736-85-2

2-Fluoro-1,3-dimethyl-5-nitrobenzene

Cat. No. B174974
Key on ui cas rn: 1736-85-2
M. Wt: 169.15 g/mol
InChI Key: VJEBIHTVWPSCEM-UHFFFAOYSA-N
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Patent
US05238818

Procedure details

In 120 ml of nitric acid was dissolved 120 g of 3,5-dimethyl-4-fluorobenzene (mfd. by Columbia Organic Chemical Co., Inc.) at -10° C. over a period of 1 hour, after which the temperature was adjusted to -15° C. and the reaction was carried out with stirring for another 1 hour. After completion of the reaction, the reaction solution was poured onto ice and the yellow crystals thus precipitated were collected by filtration and subjected to distillation at atmospheric pressure to obtain 40 9 of 3,5-dimethyl-4-fluoro-1-nitrobenzene as distillate having a boiling point of 111°-112° C.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([CH3:9])[C:7]=1[F:8].[N+:10]([O-])([OH:12])=[O:11]>>[CH3:1][C:2]1[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[CH:5]=[C:6]([CH3:9])[C:7]=1[F:8]

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
CC=1C=CC=C(C1F)C
Name
Quantity
120 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
with stirring for another 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was adjusted to -15° C.
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
ADDITION
Type
ADDITION
Details
the reaction solution was poured onto ice
CUSTOM
Type
CUSTOM
Details
the yellow crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation at atmospheric pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CC=1C=C(C=C(C1F)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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